7-Oxaspiro[4.5]dec-3-en-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
7-oxaspiro[4.5]dec-3-en-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c10-8-2-4-9(6-8)3-1-5-11-7-9/h2,4H,1,3,5-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LECCSXLENZPCCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(=O)C=C2)COC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 7 Oxaspiro 4.5 Dec 3 En 2 One and Analogous Structures
Direct Spirolactonization Strategies
Direct spirolactonization offers an efficient pathway to the 7-oxaspiro[4.5]dec-3-en-2-one core by forming the spirocyclic system and the lactone in a concerted or sequential manner from acyclic or monocyclic precursors.
Intramolecular Cyclization Reactions
Intramolecular cyclization is a fundamental approach where a suitably functionalized precursor undergoes ring closure to form the desired spirocyclic lactone.
One of the most common methods for the synthesis of spiroketals, including oxaspiro structures, is the acid-catalyzed cyclization of a dihydroxyketone precursor. researchgate.net This thermodynamic-controlled process can lead to the formation of different isomers. rsc.org For instance, the cyclodehydration of a dihydroxyketone can yield various spiroacetal isomers, the structures of which can be determined using NMR spectroscopy. rsc.org
A related approach involves the tandem Prins/pinacol rearrangement. A Lewis acid-catalyzed cascade reaction of aldehydes with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol has been developed to synthesize 7-substituted-8-oxaspiro[4.5]decan-1-ones with good yields and high selectivity. researchgate.net This method is applicable to a wide range of aldehydes, including aromatic, aliphatic, and heteroaromatic ones. researchgate.net
Table 1: Examples of Spiroketal Synthesis via Dihydroxyketone Cyclization
| Precursor Type | Catalyst/Conditions | Product Type | Ref. |
|---|---|---|---|
| Dihydroxyketone | Acid catalysis | Spiroketal | researchgate.net |
| 1-(4-hydroxybut-1-en-2-yl)cyclobutanol and Aldehyde | Lewis acid | 7-substituted-8-oxaspiro[4.5]decan-1-one | researchgate.net |
| Dihydroxyketone | Thermodynamic control | Spiroacetal isomers | rsc.org |
Halolactonization is a powerful and widely used method for constructing lactone rings from unsaturated carboxylic acids. mdpi.com This electrophilic cyclization is typically initiated by a halogen source, such as N-halosuccinimides (NCS, NBS) or molecular iodine, which activates the double bond for intramolecular nucleophilic attack by the carboxyl group. mdpi.commdpi.com
The regioselectivity of halolactonization is influenced by steric factors. For γ,δ-unsaturated carboxylic acids, the reaction can lead to a mixture of γ- and δ-lactones, with the 6-endo cyclization product often being favored. mdpi.com However, substituents near the double bond can hinder the nucleophilic attack at the γ-position, thereby decreasing the formation of the 5-exo cyclization product. mdpi.com The stereoselectivity of these reactions can be controlled by the substrate or by using chiral catalysts. researchgate.net
For example, the iodolactonization of γ,δ-unsaturated acids can be selective, and the reaction preferentially occurs at the more hindered carbon atom of the iodonium (B1229267) ion intermediate. wikipedia.org This is because the more substituted carbon can better stabilize a partial positive charge, making it more electrophilic. wikipedia.org Chiral bifunctional sulfide-catalyzed asymmetric bromolactonizations have been developed for the enantioselective synthesis of γ-chiral α-spiro-γ-lactones. researchgate.net
Table 2: Key Features of Halolactonization for Spirolactone Synthesis
| Feature | Description | References |
|---|---|---|
| Reaction Type | Electrophilic cyclization of unsaturated carboxylic acids. | mdpi.com |
| Halogen Sources | N-halosuccinimides (NCS, NBS), I₂, ICl. | mdpi.comuni-regensburg.de |
| Regioselectivity | Influenced by steric hindrance and substrate structure; often a mix of γ- and δ-lactones. | mdpi.com |
| Stereoselectivity | Can be substrate-controlled or achieved through asymmetric catalysis. | researchgate.net |
| Application | Synthesis of functionalized lactones, including spiro-γ-lactones. | researchgate.net |
Palladium-catalyzed cyclocarbonylation of alkynols presents an efficient route to α-methylene-β-lactones and other related lactone structures. researchgate.netresearchgate.net This methodology involves the insertion of carbon monoxide into a molecule containing both an alcohol and an alkyne functionality.
A general and highly selective palladium-catalyzed carbonylation of propargylic alcohols has been reported for the synthesis of α-methylene-β-lactones. researchgate.net The success of this process relies on the use of a specific sterically demanding phosphine (B1218219) ligand in the presence of a palladium(II) catalyst precursor. researchgate.net This method demonstrates good functional group tolerance and can be applied to the direct carbonylation of biologically active molecules. researchgate.net
In some cases, the reaction can proceed via a cascade process. For instance, a palladium-catalyzed oxidative carbonylative double cyclization of functionalized alkynes bearing two nucleophilic groups can lead to the formation of complex heterocyclic systems. mdpi.com Another variation involves the dearomative cyclocarbonylation of allyl alcohols to produce quinolizinone derivatives. rsc.org
Table 3: Palladium-Catalyzed Cyclocarbonylation for Lactone Synthesis
| Substrate | Catalyst System | Product | Key Features | Ref. |
|---|---|---|---|---|
| Propargylic alcohols | Pd(MeCN)₂Cl₂ / sterically demanding phosphine ligand | α-Methylene-β-lactones | High regioselectivity, good functional group tolerance | researchgate.net |
| 2-(hydroxypropyn-1-yl)anilines | PdI₂/KI | 3,4-dihydrofuro[3,4-b]indol-1-ones | Oxidative carbonylative double cyclization | mdpi.com |
| Allyl alcohol with certain nitrogen heterocycles | Palladium catalyst | Quinolizinones | Dearomative cyclocarbonylation | rsc.org |
Halolactonization Approaches
Cascade and Tandem Reactions
Cascade and tandem reactions provide a highly efficient approach to complex molecules like spiro-lactones by combining multiple bond-forming events in a single operation without isolating intermediates.
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral spirolactones. oaes.cc These reactions often proceed through cascade or tandem sequences, enabling the construction of highly substituted and stereochemically complex spirocyclic frameworks. oaes.ccbohrium.com
One strategy involves the use of chiral N-heterocyclic carbenes (NHCs) to generate azolium dienolates from α-bromo-α,β-unsaturated aldehydes. These intermediates then undergo annulation with benzofuran-2-one-derived alkenes to afford chiral spirobenzofuranone-fused cyclohexenones with high enantioselectivity. researchgate.net
Another approach utilizes chiral bifunctional organocatalysts, such as quinine-derived squaramides, to catalyze asymmetric cascade reactions. For example, the reaction of benzolactone-derived olefins with α,β-unsaturated ketones can produce spiro[benzolactone-tetrahydroquinoline] hybrids with excellent yields, diastereoselectivities, and enantioselectivities. oaes.cc These methods highlight the potential of organocatalytic cascade reactions to rapidly build molecular complexity and access diverse chiral spirolactone derivatives. oaes.ccbohrium.com
Table 4: Examples of Organocatalytic Cascade Reactions for Chiral Spirolactones
| Catalyst Type | Reactants | Product Type | Key Outcome | Ref. |
|---|---|---|---|---|
| Chiral N-heterocyclic carbene | α-bromo-α,β-unsaturated aldehyde, benzofuran-2-one-derived alkene | Spirobenzofuranone-fused cyclohexenone | High enantioselectivity (77–99% ee) | researchgate.net |
| Quinine-derived chiral bifunctional squaramide | Benzolactone-derived olefin, α,β-unsaturated ketone | Spiro[benzolactone-tetrahydroquinoline] hybrid | High yields, excellent diastereoselectivities (>20:1 dr), and enantioselectivities (>99% ee) | oaes.cc |
Michael-Initiated Pinnick Oxidative Spirolactonization
A notable strategy for the formation of spirolactones involves a sequence initiated by a Michael addition, followed by an oxidative cyclization. In 2018, Guo and colleagues developed a Michael-initiated Pinnick oxidative spirolactonization to produce chiral spirocyclic oxindole-γ-lactones. researchgate.netacs.orgoaes.ccnih.gov This method, while demonstrated on oxindole (B195798) substrates, provides a clear blueprint for a tandem sequence applicable to other spirocyclic lactone systems.
The process begins with an organocatalytic asymmetric Michael addition between an aliphatic aldehyde and a suitable Michael acceptor, such as a 3-olefinic oxindole, to create a chiral aldehyde intermediate. oaes.cc This intermediate is then subjected to a Pinnick oxidation using sodium chlorite (B76162) (NaClO₂). acs.orgoaes.ccwikipedia.org The classical Pinnick oxidation converts the aldehyde into a carboxylic acid. wikipedia.org However, in this tandem sequence, the reaction environment facilitates a subsequent intramolecular cyclization. The process involves a chlorination/substitution sequence where waste ClO⁻ from the initial oxidation acts as a halogenating agent, and the byproduct OH⁻ promotes the final ring-closing substitution to yield the spirolactone. acs.orgnih.gov This approach is powerful as it constructs three contiguous stereocenters in a controlled manner. oaes.cc
Key Features of Michael-Initiated Pinnick Oxidative Spirolactonization:
| Feature | Description |
| Reaction Type | Tandem Michael Addition / Pinnick Oxidation / Cyclization |
| Key Reagents | Organocatalyst (for Michael add.), Sodium Chlorite (NaClO₂) |
| Intermediate | Chiral aldehyde formed via Michael addition |
| Key Transformation | Aldehyde to Spirolactone |
| Stereochemistry | Creates multiple stereocenters with high control |
Prins/Pinacol Cascade Processes for Oxaspiro[4.5]decan-1-ones
A highly effective method for constructing oxaspiro[4.5]decane skeletons involves a tandem Prins/Pinacol cascade reaction. This Lewis acid-catalyzed process has been successfully applied to the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones. rsc.orgresearchgate.net The reaction typically involves the condensation of an aldehyde with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol. rsc.org
The cascade is initiated by a Prins cyclization, where the Lewis acid (e.g., BF₃·OEt₂) activates the aldehyde, which then reacts with the homoallylic alcohol portion of the cyclobutanol (B46151) derivative. wikipedia.org This forms an oxocarbenium ion intermediate that is trapped by the alkene, leading to a cationic species. wikipedia.orgnih.gov Instead of being quenched by an external nucleophile, this intermediate undergoes a Pinacol rearrangement. The rearrangement involves the expansion of the cyclobutane (B1203170) ring to form a more stable five-membered ring, which generates the spiro[4.5]decane core and a ketone functionality, resulting in the final oxaspiro[4.5]decan-1-one product. rsc.org This methodology is noted for its high diastereoselectivity and good yields, accommodating a wide variety of aldehydes. rsc.orgresearchgate.net
Table of Substrate Scope in Prins/Pinacol Cascade:
| Aldehyde Type | Example Aldehyde | Yield (%) | Diastereomeric Ratio (dr) |
| Aromatic | Benzaldehyde | 78 | >20:1 |
| Aliphatic | Cyclohexanecarboxaldehyde | 82 | >20:1 |
| α,β-Unsaturated | Cinnamaldehyde | 65 | >20:1 |
Gold-Catalyzed Tandem Cycloisomerization/Oxidation of Homopropargyl Alcohols
Gold catalysts are exceptionally effective in activating C-C multiple bonds, enabling a range of cyclization reactions. acs.orgnih.gov A powerful strategy for synthesizing γ-lactones, the core of the title compound, is the gold-catalyzed tandem cycloisomerization/oxidation of homopropargyl alcohols. sciengine.comorganic-chemistry.orgresearchgate.net
In a method developed by Ye and coworkers, a gold catalyst promotes a 5-endo-dig anti-Markovnikov cycloisomerization of the homopropargyl alcohol. sciengine.com Typically, the nucleophilic attack of the hydroxyl group would favor the more electronically deficient β-position of the alkyne (Markovnikov selectivity). However, the formation of a strained four-membered ring intermediate in a potential β-attack pathway makes the alternative α-attack, leading to a five-membered ring, more favorable. sciengine.com This generates a dihydrofuran intermediate, which is then oxidized in situ by an oxidant like m-CPBA to afford the final γ-lactone product. sciengine.comorganic-chemistry.org This strategy provides an efficient route to various lactones under mild conditions. organic-chemistry.org
Tandem Cyclization Strategies via Condensation Reactions
Tandem reactions initiated by condensation steps are a cornerstone of heterocyclic and spirocyclic synthesis. One such powerful sequence is the Knoevenagel condensation followed by a Michael addition. nih.govnih.govresearchgate.net This approach is often used to construct highly substituted cyclic systems. For the synthesis of spiro[4.5]decane derivatives, a cyclic ketone or a precursor like 5,5-dimethyl-1,3-cyclohexanedione (dimedone) can be reacted with an aldehyde and a Michael acceptor. nih.govresearchgate.net
The reaction sequence begins with a Knoevenagel condensation between an aldehyde and an active methylene (B1212753) compound. nih.govrsc.org The resulting electron-deficient alkene (Knoevenagel adduct) then serves as a Michael acceptor for a nucleophile, such as the enolate of a cyclic ketone or dione. nih.govnih.gov This Michael addition can be followed by an intramolecular cyclization (e.g., an aldol (B89426) reaction or dehydration) to forge the final spirocyclic framework. nih.govnih.gov These multi-component domino reactions are highly efficient, often proceeding under green conditions (e.g., in water or solvent-free) and can be catalyzed by simple bases or ionic liquids. nih.govresearchgate.netnih.gov
Asymmetric Synthesis Approaches
The demand for enantiomerically pure compounds has driven the development of asymmetric catalytic methods for constructing complex chiral molecules.
Enantioselective Organocatalysis
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of often toxic and expensive metal catalysts. Chiral small molecules can induce high levels of stereoselectivity in a wide range of transformations.
The phosphine-catalyzed [3+2] cycloaddition of allenoates with electron-deficient olefins is a robust and straightforward method for synthesizing functionalized five-membered rings, including spirocyclic systems. rsc.orgnih.govunimi.it The development of chiral phosphine catalysts has rendered this reaction a premier tool for asymmetric synthesis. beilstein-journals.orgbeilstein-journals.org
The catalytic cycle is initiated by the nucleophilic addition of the chiral phosphine to the γ-carbon of an allenoate, generating a zwitterionic 1,3-dipole intermediate. rsc.org This dipole then undergoes a [3+2] cycloaddition with an activated alkene (the dipolarophile). Subsequent intramolecular proton transfer and catalyst elimination yield the cyclopentene (B43876) product and regenerate the phosphine catalyst. The stereochemical outcome of the reaction is controlled by the chiral environment provided by the phosphine catalyst. This methodology has been successfully applied to the synthesis of various spirocyclic compounds, such as spiro-oxindoles and spiro-benzofuranones, with excellent regio-, diastereo-, and enantioselectivity. rsc.orgunimi.it
Examples of Chiral Phosphine-Catalyzed [3+2] Cycloadditions:
| Catalyst | Dipolarophile | Product Type | Enantiomeric Excess (ee) | Reference |
| (R)-SITCP | Benzofuranone-derived olefin | Spiro-benzofuranone | High | rsc.org |
| (R,R)-DIPAMP | β-Perfluoroalkyl enone | Trifluoromethylated cyclopentene | up to 99% | nih.gov |
| Dipeptide-based phosphine | Maleimides | Bicyclic cyclopentene | Moderate to high | beilstein-journals.org |
| Ferrocenyl-based phosphine | Activated enones | Functionalized cyclopentene | up to 96% | beilstein-journals.orgbeilstein-journals.org |
An in-depth analysis of synthetic strategies reveals a variety of sophisticated methodologies for constructing the this compound scaffold and its analogous structures. These methods, primarily centered around asymmetric catalysis, provide powerful tools for accessing stereochemically rich spirocyclic lactones. The following sections detail prominent organocatalytic and metal-catalyzed transformations.
1 Organocatalytic Asymmetric Strategies
Organocatalysis has emerged as a powerful platform for the enantioselective synthesis of complex molecules, including spiro-lactones. These methods often utilize chiral small molecules to induce stereoselectivity, avoiding the use of metal catalysts.
2 Squaramide-Catalyzed Cyclocondensation and Michael Sequence
Bifunctional cinchona-derived squaramide organocatalysts are highly effective in promoting asymmetric Michael addition/cyclization cascade reactions to construct complex spirooxindoles. These catalysts operate through a dual-activation mechanism, using hydrogen bonding to synergistically activate both the nucleophile and the electrophile. oaes.cc
One prominent example involves the reaction of 3-hydroxyoxindoles with 3-trifluoroethylidene oxindoles. acs.org The use of a cinchona-derived squaramide catalyst is crucial for achieving high diastereo- and enantioselectivities. This reaction is notable as the first instance of intramolecular amide C–N bond cleavage and subsequent lactonization in this context, providing an efficient route to various CF3-containing spirooxindole γ-lactones with high yields. acs.org
Another application is the reaction between 3-isothiocyanato oxindoles and chalcones, which, under the influence of a squaramide catalyst, yields complex pyrrolidinyl spirooxindoles in high yields and with excellent stereocontrol (up to >99:1 dr, >99% ee). Similarly, the reaction of benzylidene barbituric acids with oxindolylmalonitriles, catalyzed by a squaramide, produces chiral bisspiro barbituric acid–oxindole derivatives in high yields (up to 97%) and excellent stereoselectivities (up to >99% ee, >20:1 dr). mdpi.com These methods highlight the versatility of squaramide catalysis in constructing diverse spirocyclic frameworks. oaes.ccnih.gov
| Reactants | Catalyst | Product Type | Yield | Stereoselectivity | Reference |
|---|---|---|---|---|---|
| 3-Hydroxyoxindoles and 3-Trifluoroethylidene Oxindoles | Cinchona-derived Squaramide | CF₃-Containing Spirooxindole γ-Lactones | High | Good to Excellent | acs.org |
| 3-Isothiocyanato Oxindoles and Chalcones | Cinchona-derived Squaramide | Pyrrolidinyl Spirooxindoles | Up to 99% | Up to >99:1 dr, >99% ee | |
| Benzylidene Barbituric Acids and Oxindolylmalonitriles | Squaramide | Bisspiro Barbituric Acid–Oxindole Derivatives | Up to 97% | Up to >99% ee, >20:1 dr | mdpi.com |
| Benzolactone-derived Olefins and α,β-Unsaturated Ketones | Quinine-derived Squaramide | Spiro[benzolactone-tetrahydroquinoline] Hybrids | Up to 99% | >20:1 dr, >99% ee | oaes.cc |
3 Isothiourea-Catalyzed Formal [2+2] Cycloaddition
Isothiourea organocatalysis provides a powerful method for the enantioselective synthesis of spirocyclic β-lactones through a formal [2+2] cycloaddition. nih.gov This strategy typically involves the generation of a C(1)-ammonium enolate from a carboxylic acid derivative, which then undergoes cycloaddition with a suitable electrophile. nih.gov The isothiourea catalyst HyperBTM has proven particularly effective in these transformations. mdpi.comresearchgate.net
In a representative example, C(1)-ammonium enolates, generated catalytically from symmetric arylacetic anhydrides, react with N-alkyl isatins in an enantioselective [2+2] cycloaddition to furnish spirocyclic β-lactones. nih.govresearchgate.net While the initially formed β-lactones can be prone to spontaneous decarboxylation or exist as a mixture of diastereomers, subsequent in situ ring-opening with an amine or alcohol nucleophile generates stable, isolable, and highly enantioenriched products. nih.govresearchgate.net This sequence has been successfully applied to produce functionalized β-hydroxyamides and β-hydroxyesters with excellent diastereoselectivity (up to >95:5 dr) and enantioselectivity (up to >99:1 er). nih.govchemrxiv.org
The mechanism involves the attack of the isothiourea on the anhydride (B1165640) to form an acyl ammonium (B1175870) species. mdpi.com Deprotonation generates the key C(1)-ammonium enolate intermediate, which undergoes a concerted asynchronous [2+2] cycloaddition with the electrophile (e.g., an isatin (B1672199) or pyrazol-4,5-dione) to form the spirocyclic β-lactone and regenerate the catalyst. nih.govmdpi.com
| Reactants | Catalyst | Product Type | Yield | Stereoselectivity | Reference |
|---|---|---|---|---|---|
| Phenylacetic Anhydride and N-Alkyl Isatins | HyperBTM | Spirooxindole β-Lactones (ring-opened to amides) | Good | Up to 92:8 dr, >99:1 er | researchgate.net |
| Phenylacetic Anhydride and Pyrazol-4,5-diones | HyperBTM | Spirocyclic β-Lactones (ring-opened to β-hydroxyamides) | 62% (lactone mixture) | Up to >95:5 dr, >99:1 er (after ring opening) | nih.govchemrxiv.org |
| Arylacetic Anhydrides and N-Boc Isatin | HyperBTM | Malamide Derivatives (via dual ring-opening) | Good | Up to >95:5 dr, >99:1 er | mdpi.com |
4 N-Heterocyclic Carbene (NHC)-Catalyzed Annulation Reactions
N-Heterocyclic Carbene (NHC) catalysis has enabled the development of novel annulation strategies for synthesizing spirocyclic lactones. A key strategy involves the generation of homoenolate equivalents from α,β-unsaturated aldehydes, which then act as nucleophiles in reactions with various electrophiles. nih.govacs.org
One such protocol is the enantioselective formal [3+2] annulation of enals with isatins. nih.gov This reaction can be challenging, particularly with less reactive ketone electrophiles. However, a cooperative catalysis approach, combining an NHC with a mild Lewis acid like lithium chloride, has been shown to generate spirooxindole lactone products with high levels of enantioselectivity (>90% ee). nih.gov The NHC catalyst adds to the enal to form a Breslow intermediate, which then generates the homoenolate that attacks the isatin carbonyl. acs.org
Another innovative approach involves a (3+4) annulation of o-hydroxyphenyl-substituted p-quinone methides with isatin-derived enals. acs.org This method, catalyzed by an NHC, proceeds via a 1,6-addition of the homoenolate intermediate to the p-quinone methide, followed by intramolecular lactonization. The reaction produces spirocyclic oxindole-ε-lactones, a challenging seven-membered ring system, in high yields and with very good stereoselectivities. acs.orgresearchgate.net NHC catalysis has also been applied in formal [3+2] annulations of enals with 3-hydroxy oxindoles under oxidative conditions to yield spiro γ-butyrolactones. rsc.org
| Reactants | Catalyst System | Product Type | Yield | Stereoselectivity | Reference |
|---|---|---|---|---|---|
| Cinnamaldehyde and N-Methyl Isatin | Triazolium Precatalyst / DBU / LiCl | Spirooxindole γ-Lactone | Good | >90% ee | nih.gov |
| Isatin-derived Enals and o-Hydroxyphenyl-substituted p-Quinone Methides | Triazolium Precatalyst / NEt₃ | Spirocyclic Oxindole-ε-Lactone | Up to 85% | Up to 89.5:10.5 er, 7:1 dr | acs.org |
| α,β-Unsaturated Aldehydes and 3-Hydroxy Oxindoles | NHC / Bisquinone Oxidant | Spiro γ-Butyrolactones | Moderate to Good | Good dr and ee | rsc.org |
| α-Bromoenals, Aldehydes, and Benzofuran-3-ones | NHC | Spirobenzofuran-3-ones | Moderate to Good | >20:1 dr | mdpi.com |
2 Metal-Catalyzed Asymmetric Transformations
Metal catalysis offers a complementary set of powerful tools for the synthesis of spiro-lactones, often exhibiting high efficiency and unique reactivity patterns compared to organocatalytic methods.
1 Nickel-Catalyzed Intramolecular Addition of Lactone Enolates to Aryl Nitriles (α-Spirocyclization)
A recently developed strategy for the enantioselective synthesis of spirocycles featuring all-carbon quaternary centers is the nickel-catalyzed intramolecular addition of lactone enolates to aryl nitriles. researchgate.netacs.org This α-spirocyclization method efficiently constructs 5-, 6-, and 7-membered rings, with the highest enantioselectivities observed for the formation of 7-membered rings (up to 90% ee). acs.orgcaltech.eduresearchgate.net
The reaction is typically catalyzed by a combination of a nickel precursor, such as Ni(COD)₂, and a chiral diphosphine ligand, like (S,S)-BDPP or Mandyphos. acs.orgresearchgate.net The proposed mechanism suggests the addition of a metal enolate species to the aryl nitrile, which generates an N-aryl imine intermediate. acs.org This imine is then hydrolyzed during the aqueous workup to yield the final β-keto lactone product. acs.org This method expands the toolkit for enantioselective spirocyclization, providing access to chiral and pharmaceutically relevant spirocyclic structures under mild conditions. researchgate.netacs.org
| Substrate Type | Catalyst System | Ring Size Formed | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| γ-Butyrolactone tethered to Aryl Nitrile | Ni(COD)₂ / Chiral Diphosphine Ligand | 5-membered | Good | Up to 84% | acs.org |
| δ-Valerolactone tethered to Aryl Nitrile | Ni(COD)₂ / Chiral Diphosphine Ligand | 6-membered | Good | Up to 50% | acs.org |
| ε-Caprolactone tethered to Aryl Nitrile | Ni(COD)₂ / Chiral Diphosphine Ligand | 7-membered | Good | Up to 90% | acs.orgacs.orgresearchgate.net |
2 Chiral Bifunctional Sulfide-Catalyzed Bromolactonizations
An efficient method for the enantioselective synthesis of α-spiro-γ-lactones involves the asymmetric bromolactonization of α-allyl carboxylic acids, catalyzed by a chiral bifunctional sulfide (B99878). thieme-connect.comacs.org BINOL-derived chiral bifunctional sulfides have been shown to be particularly effective catalysts for these transformations. acs.orgresearchgate.net This method allows for the creation of γ-chiral α-spiro-γ-lactones, which are valuable building blocks for pharmaceuticals, from substrates containing either carbocyclic or heterocyclic structures. acs.orgfigshare.comnih.gov
The proposed catalytic cycle begins with the reaction of the chiral sulfide catalyst with a bromine source, such as N-bromophthalimide (NBP), to form a bromosulfonium phthalimide (B116566) species. acs.org The bifunctional nature of the catalyst is critical; a hydroxyl group on the BINOL backbone is believed to position the phthalimide anion via hydrogen bonding. The alkene of the carboxylic acid substrate is then activated by the bromosulfonium moiety, leading to the formation of a cyclic bromonium ion intermediate, which undergoes subsequent intramolecular cyclization to furnish the optically active α-spiro-γ-lactone product. acs.org
| Substrate | Catalyst | Bromine Source | Product | Yield | Enantiomeric Ratio (er) | Reference |
|---|---|---|---|---|---|---|
| α-Allyl Carboxylic Acids (hetero- or carbocyclic) | (S)-BINOL-derived Bifunctional Sulfide | NBP | γ-Chiral α-Spiro-γ-lactones | Efficient | High | acs.orgfigshare.com |
| α-Substituted 4-pentenoic acids | (S)-BINOL-derived Bifunctional Sulfide | NBP | Chiral α-Substituted γ-Butyrolactones | Good | Highly Enantioselective | researchgate.net |
Isothiourea-Catalyzed Formal [2+2] Cycloaddition
3 Palladium-Catalyzed Gamma-Lactonization from Homoallylic Alcohols
Palladium catalysis enables a highly effective, one-step synthesis of γ-lactones directly from readily available homoallylic alcohols. organic-chemistry.orgacs.org This protocol is notable for its mild reaction conditions, excellent functional group tolerance, and high chemoselectivity, affording a direct route to aryl, alkyl, and spiro γ-lactones in good yields. organic-chemistry.orgorganic-chemistry.org
The reaction is typically carried out using a palladium catalyst, such as palladium(II) acetate (B1210297) or a related species, in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). organic-chemistry.org The proposed mechanism involves a nucleo-palladation event where the hydroxyl group of the homoallylic alcohol attacks the palladium-activated alkene. This intramolecular cyclization is followed by subsequent steps that lead to the formation of the γ-lactone ring and regeneration of the active palladium catalyst. acs.orgorganic-chemistry.org This strategy provides a straightforward and efficient alternative to classical lactonization methods.
| Substrate Type | Catalyst System | Product Type | Yield | Key Features | Reference |
|---|---|---|---|---|---|
| Aryl Homoallylic Alcohols | Palladium Catalyst / Oxidant (e.g., TBHP) | Aryl γ-Lactones | Good | High functional group tolerance | organic-chemistry.orgorganic-chemistry.org |
| Alkyl Homoallylic Alcohols | Palladium Catalyst / Oxidant (e.g., TBHP) | Alkyl γ-Lactones | Good | Mild conditions, high chemoselectivity | organic-chemistry.orgorganic-chemistry.org |
| Homoallylic Alcohols with Spiro Precursors | Palladium Catalyst / Oxidant (e.g., TBHP) | Spiro γ-Lactones | Good | Direct, one-step synthesis | organic-chemistry.orgacs.orgorganic-chemistry.org |
Copper-Catalyzed Oxidative Cycloaddition
Copper catalysis is a prominent tool in organic synthesis due to the element's ability to access multiple oxidation states (Cu⁰, Cu¹, Cu²⁺, and Cu³⁺), enabling both one-electron and two-electron transfer processes. scispace.com This versatility allows for a wide range of transformations, including powerful bond-forming pathways via organometallic intermediates. scispace.com In the context of spirocycle synthesis, copper catalysts are effective in mediating oxidative cycloadditions, often utilizing environmentally benign oxidants like molecular oxygen. scispace.com The facile oxidation of copper with oxygen facilitates catalytic turnover in net oxidative processes, making it an efficient system. scispace.com
While direct examples for this compound are specific, the utility of copper catalysis is well-demonstrated in the synthesis of analogous spirocyclic structures. For instance, a method for synthesizing spiropyrazoline oxindoles utilizes copper(II) chloride (CuCl₂) as a Lewis acid catalyst in a one-pot domino process. researchgate.net This reaction involves condensation followed by a copper-catalyzed cyclization, achieving yields of up to 98% for various functionalized spiro compounds. researchgate.net Another relevant application is the copper-catalyzed asymmetric cascade cyclization, which leads to the formation of valuable chiral chromeno[3,4-c]pyrroles that contain a quaternary carbon stereocenter. researchgate.net Furthermore, copper(I)-catalyzed Kinugasa/aldol cascade reactions have been developed for the highly diastereo- and enantioselective synthesis of structurally novel chiral spiro β-lactams. rsc.org These examples underscore the power and versatility of copper catalysis in constructing complex spiro architectures.
Advanced Synthetic Strategies
Modern synthetic chemistry increasingly focuses on efficiency, selectivity, and sustainability. Advanced strategies such as one-pot multicomponent reactions and biocatalytic routes are at the forefront of synthesizing complex molecules like spirolactones.
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies wherein multiple reactants are combined in a single vessel to form a complex product in one operation. This approach minimizes waste, saves time, and reduces the need for purification of intermediate compounds. An example of this strategy is the one-pot, three-component synthesis of novel 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitriles. mdpi.com In this process, appropriate aldehydes, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole (B1671886) are reacted in the presence of catalytic triethylamine (B128534) to generate complex heterocyclic structures. mdpi.com This methodology highlights the power of MCRs to rapidly build molecular complexity from simple starting materials. While this specific example does not produce a spirolactone, the principle is broadly applicable to the synthesis of diverse and complex chemical scaffolds.
Chemoenzymatic and Biocatalytic Routes
The use of enzymes in organic synthesis offers unparalleled selectivity under mild reaction conditions. researchgate.net Biocatalysis is particularly valuable for creating stereochemically defined and complex molecules, representing a green alternative to traditional chemical methods. researchgate.netacs.org
A fully biocatalytic, multienzymatic pathway has been developed for producing optically pure spirolactone building blocks from furan-based starting materials. acs.orgnih.govhelsinki.fi This streamlined, one-pot reaction cascade utilizes a combination of a chloroperoxidase, an oxidase, and an alcohol dehydrogenase to efficiently convert hydroxy-functionalized furans into the desired spirocyclic products. researchgate.netacs.orgnih.govhelsinki.fi This innovative method has been successfully applied to the total synthesis of bioactive natural products such as (+)-crassalactone D and as a key module in a chemoenzymatic route to lanceolactone A. acs.orgnih.govhelsinki.fi The use of furans, which can be derived from lignocellulosic biorefineries, positions this methodology as a sustainable and green chemical process. acs.org
The multienzymatic pathway to spirolactones is founded on a sophisticated combination of biocatalytic transformations. acs.org The process begins with a peroxidase-induced furan (B31954) oxygenation, which functions as a biocatalytic Achmatowicz-type oxidation. acs.org This step converts 2-(γ-hydroxyalkyl)furans into oxo-spirolactols. acs.org Following this, a subsequent dehydrogenation of the intermediate is catalyzed by a ketoreductase, yielding the final γ-oxaspiro-γ-lactone product. acs.org This one-pot system, combining an oxygenating peroxidase, an oxidase, and a ketoreductase, is highly efficient, with conversions reaching over 99% in as little as 20 minutes for certain substrates. acs.org This enzymatic approach also offers a more diastereoselective route to oxa-spirolactones compared to traditional photochemical methods. acs.org
Multienzymatic Pathway for Spirolactone Building Blocks
Application of Propargyl Derivatives in Spirocyclization
Propargyl groups and other alkynyl derivatives are versatile functional groups in the synthesis of spirocycles. A notable strategy involves the alkynyl-Prins cyclization, which has been used for the construction of oxaspirophthalides from 2-(alkynol)benzoates with yields ranging from 43-98%. researchgate.net Similarly, bismuth(III) has been shown to catalyze the bis-cyclization of propargylic diol-esters to afford helsinki.fihelsinki.fi- and helsinki.fihelsinki.fi-oxaspirolactones. researchgate.net
Another powerful method is the visible-light-mediated ipso-carboacylation of N-(p-methoxyaryl)propiolamides with acyl chlorides. This reaction creates diverse 3-acylspiro researchgate.nethelsinki.fitrienones by simultaneously forming two new carbon-carbon bonds and one carbon-oxygen double bond. acs.org Additionally, copper-catalyzed cascade reactions involving propiolamides have been employed to synthesize novel chiral spiro β-lactams with high diastereo- and enantioselectivity. rsc.org These methods highlight the utility of alkyne precursors in accessing a wide variety of spirocyclic frameworks through diverse catalytic systems.
Chemical Reactivity and Transformation Mechanisms of 7 Oxaspiro 4.5 Dec 3 En 2 One Systems
Ring-Opening Reactions and Pathways
Ring-opening reactions are a cornerstone of the chemistry of strained heterocyclic compounds like lactones. libretexts.org For spirocyclic lactones, these reactions provide a pathway to highly functionalized linear or alternative cyclic structures. The specific pathway of the ring-opening is heavily influenced by the nature of the nucleophile, the catalyst, and the reaction conditions.
The β-lactone moiety, a four-membered cyclic ester, is characterized by significant ring strain (approximately 25.5 kcal/mol), which makes it susceptible to nucleophilic attack. beilstein-journals.orgnih.gov This reactivity is a principal mode of transformation for β-lactone-containing spirocycles. clockss.org The reaction with nucleophiles can, however, lead to two different isomeric products, which presents a challenge in controlling selectivity. nih.gov
The process is initiated by a nucleophile attacking the electrophilic carbonyl carbon or the β-carbon of the lactone ring. Enzymes such as β-lactamases, for example, catalyze the hydrolytic opening of the β-lactam ring in antibiotics, a process that begins with a nucleophilic attack by a serine residue. nih.gov In synthetic chemistry, a wide array of nucleophiles, including amines, alcohols, and alkoxides, are employed to open the β-lactone ring, yielding functionalized products. nih.govmdpi.com The regioselectivity of this cleavage is a critical aspect of the reaction mechanism.
The nucleophilic ring-opening of a β-lactone can proceed via two distinct mechanistic pathways: O-alkyl cleavage and O-acyl cleavage. clockss.orgnih.gov
O-Alkyl Cleavage: This pathway involves the scission of the bond between the oxygen atom and the alkyl carbon (C4-O1 bond). It typically proceeds through an SN2-type mechanism, where the nucleophile attacks the β-carbon (C4). This mode of cleavage is generally favored when using "hard" nucleophiles, particularly under neutral or acidic conditions. mdpi.com
O-Acyl Cleavage: This pathway involves the cleavage of the bond between the oxygen atom and the acyl carbon (C2-O1 bond). This occurs via a tetrahedral intermediate, similar to a standard ester hydrolysis or aminolysis. This mechanism is favored under basic conditions and with "softer" nucleophiles. mdpi.com
Table 1: Factors Influencing the Regioselectivity of β-Lactone Ring-Opening
| Cleavage Pathway | Bond Cleaved | Favored Conditions | Typical Nucleophiles | Mechanism Type |
|---|---|---|---|---|
| O-Alkyl Cleavage | Alkyl C4–O1 | Neutral or Acidic | Hard Nucleophiles | SN2 |
| O-Acyl Cleavage | Acyl C2–O1 | Basic | Softer Nucleophiles (e.g., amines) | Addition-Elimination |
More complex transformations involving spirocyclic lactones include double ring-opening protocols, which can dramatically alter the molecular architecture in a single synthetic operation. A notable example is the dual ring-opening of spirocyclic β-lactone-oxindoles. mdpi.com This strategy, previously unreported, allows for the generation of densely functionalized, linear malamide structures from a complex spirocyclic precursor. mdpi.com
The process involves the initial enantioselective formation of a spirocyclic β-lactone-oxindole, followed by a one-pot reaction with an amine nucleophile. The amine effects the opening of both the β-lactone ring and the oxindole's amide bond. mdpi.com This protocol has been successfully demonstrated with various primary and secondary amines, including benzylamine (B48309) and morpholine, yielding the corresponding malamide derivatives with high stereoselectivity. mdpi.com Such a double ring-opening strategy highlights the synthetic potential of using the inherent reactivity of multiple rings within a spirocyclic system to access complex acyclic molecules. mdpi.comresearchgate.net
Nucleophilic Ring-Opening of Beta-Lactones
Rearrangement Processes
Rearrangement reactions offer another significant avenue for the chemical transformation of spirocyclic lactones. These processes often lead to the formation of new, intricate cyclic frameworks and are driven by factors such as ring strain and the potential to form more stable carbocationic intermediates.
Dyotropic rearrangements are a class of pericyclic reactions where two σ-bonds simultaneously and intramolecularly migrate. In the context of spiro-β-lactones, these rearrangements are particularly important as they can lead to ring expansion, transforming the four-membered β-lactone into a five-membered γ-lactone. sci-hub.seacs.org
Specifically, dyotropic rearrangements of fused, tricyclic β-lactones have been shown to proceed through stereospecific 1,2-acyl migrations to yield bridged, spiro-γ-butyrolactones. acs.org This transformation significantly alters the molecular topology, providing access to complex spirocyclic structures in a single step. acs.org The reaction is believed to proceed through a transition state where the migrating groups interchange their relative positions. The feasibility and outcome of these rearrangements are influenced by steric and electronic factors inherent to the substrate. sci-hub.se
A key mechanistic question in dyotropic rearrangements is whether the two bond migrations occur simultaneously (concerted) or sequentially (stepwise). Computational and experimental studies on the dyotropic rearrangements of spirolactones have revealed that the mechanism can be switched between concerted and stepwise pathways depending on the reaction conditions. ucdavis.eduacs.orgnih.gov
Concerted Mechanism: This pathway is characterized by a single transition state where both σ-bonds migrate simultaneously. sci-hub.se Such processes are often stereospecific. sci-hub.se Dyotropic rearrangements mediated by silyltriflates, for example, are proposed to proceed through a concerted mechanism. acs.orgnih.gov
Stepwise Mechanism: This pathway involves the formation of a discrete intermediate, typically a carbocation. acs.orgnih.gov The use of Lewis acids, such as Zn(II) salts, or Brønsted acids tends to induce a stepwise process. acs.orgnih.gov The formation of a carbocationic intermediate is supported by the isolation of additional products derived from its capture or further rearrangement. acs.orgnih.gov In some cases of aryl migration, the reaction may favor a stepwise process involving a phenonium ion intermediate. sci-hub.se
The ability to switch between these mechanisms provides a powerful tool for controlling the outcome of the rearrangement and accessing different structural motifs from a common spirolactone precursor. ucdavis.eduacs.org
Table 2: Mechanistic Dichotomy in Dyotropic Rearrangements of Spirolactones
| Mechanism | Promoting Conditions/Reagents | Key Feature | Intermediate | Reference |
|---|---|---|---|---|
| Concerted | Silyltriflates | Simultaneous bond migration | Single transition state | acs.org, nih.gov |
| Stepwise | Zn(II) salts, Brønsted acids | Sequential bond migration | Carbocationic intermediate | acs.org, nih.gov |
| Stepwise (Aryl Migration) | Thermal/Lewis Acid | Aryl group participation | Phenonium ion intermediate | sci-hub.se |
Grob-Type Fragmentation in Spiro-Gamma-Lactones
Grob-type fragmentation is a significant reaction pathway for spirocyclic lactones and related systems, providing a method for ring opening and the formation of new functionalized structures. This process involves the cleavage of a carbon-carbon bond on the spirocyclic ring, driven by the departure of a nucleofuge and the formation of an unsaturated fragment. wikipedia.org
A facile Grob-type fragmentation has been identified as a possible reaction pathway for spiro-γ-lactones under specific conditions. acs.org This fragmentation can compete with other rearrangement pathways and is influenced by the substrate's structure and the reaction environment. acs.org
A practical application of this fragmentation is seen in the synthesis of 1-oxaspiro[4.5]decan-6-one derivatives. In a reported synthetic strategy, α-spiro tetrahydrofuran (B95107) norbornyl monoketones serve as precursors. researchgate.netresearchgate.net When treated with p-toluenesulfonic acid, these precursors undergo an acid-mediated Grob-type fragmentation to yield the target 1-oxaspiro[4.5]decan-6-one structures. researchgate.netresearchgate.net The reaction can be highly efficient, with certain substrates affording near-quantitative yields of the fragmentation product under optimized conditions using BF₃·OEt₂. researchgate.net
The table below summarizes the conditions for this fragmentation reaction.
| Precursor System | Reagent | Product System | Reference |
| α-Spiro tetrahydrofuran norbornyl monoketones | p-Toluenesulfonic acid | 1-Oxaspiro[4.5]decan-6-one | researchgate.netresearchgate.net |
| 5-Oxabicyclo[2.1.1]hexane derivatives | BF₃·OEt₂ | Annulated tetrahydrofurans | researchgate.net |
Spirocyclic Intermediates in Complex Syntheses
Spiro-fused lactones are not only synthetic targets but also serve as key reactive intermediates in the assembly of more complex molecular architectures. Their unique three-dimensional structure and inherent ring strain can be harnessed to drive subsequent chemical transformations.
In-situ Formation and Trapping of Reactive Spirocyclic Species
A common strategy in complex synthesis involves the in situ formation of a reactive spirocyclic intermediate, which is immediately trapped by a nucleophile or undergoes a rearrangement. This avoids the isolation of potentially unstable spiro-lactone species.
For example, spirocyclic β-lactone-oxindoles can be generated in situ through an enantioselective [2+2] cycloaddition catalyzed by isothiourea. mdpi.comacs.org These reactive intermediates are then subjected to a subsequent ring-opening with an amine nucleophile, leading to densely functionalized malamide derivatives. mdpi.com This one-pot, dual ring-opening protocol demonstrates the utility of transient spirocyclic lactones in generating stereodefined acyclic structures. mdpi.comacs.org
Another approach involves the acid-mediated coupling of γ-hydroxybutenolides with aldehydes. This process is believed to proceed through the in situ generation of protoanemonin, which then participates in a Prins reaction to form stereochemically rich spirocyclic ketal-lactones. nih.gov Similarly, hypervalent iodine(III) species, generated in situ from an iodoarene precatalyst and an oxidant like mCPBA, can catalyze the spirocyclization of p-substituted phenols to yield spirolactones. nih.gov These examples highlight how the transient formation and subsequent reaction of spirocyclic systems provide efficient pathways to complex molecular scaffolds.
Role of Spiro-Fused Systems in Sequential Reaction Cascades
Spiro-fused systems are pivotal in designing sequential reaction cascades, where a single synthetic operation triggers a series of bond-forming events to rapidly build molecular complexity. The formation of an oxaspiro[4.5]decane core is a key feature of several such cascade reactions.
A notable example is the tandem Prins/pinacol reaction for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-one scaffolds. researchgate.netrsc.org This novel cascade process is catalyzed by a Lewis acid, such as BF₃·OEt₂, and involves the reaction of aldehydes with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol. researchgate.netrsc.org The sequence is initiated by a Prins cyclization, which is then followed by a pinacol-type rearrangement to construct the final spirocyclic ketone. rsc.org This method is applicable to a wide range of aromatic, aliphatic, and α,β-unsaturated aldehydes, consistently producing the oxaspirocycle with high diastereoselectivity. rsc.org
The table below provides examples of aldehydes used in the Prins/pinacol cascade and the corresponding yields of the 8-oxaspiro[4.5]decan-1-one product.
| Aldehyde Type | Example Aldehyde | Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| Aromatic | Benzaldehyde | BF₃·OEt₂ | 78 | >20:1 | rsc.org |
| Aliphatic | Cyclohexanecarboxaldehyde | BF₃·OEt₂ | 82 | >20:1 | rsc.org |
| α,β-Unsaturated | Cinnamaldehyde | BF₃·OEt₂ | 65 | >20:1 | rsc.org |
This Prins-pinacol annulation strategy has also been applied more broadly to the stereoselective synthesis of various 2-oxaspiro[m,n]alkane derivatives from alkene diols and a range of aldehydes or ketones, demonstrating its versatility in constructing complex spirocyclic and oxatricyclic ring systems. nih.gov
Theoretical and Computational Studies on 7 Oxaspiro 4.5 Dec 3 En 2 One Reactivity and Structure
Stereochemical Predictions and Conformational Energetics
Theoretical and computational chemistry offers powerful tools for elucidating the three-dimensional structure and relative stability of complex molecules like 7-Oxaspiro[4.5]dec-3-en-2-one. The inherent rigidity of the spirocyclic framework, which features two rings joined at a single quaternary carbon, restricts the molecule to a limited number of well-defined conformations. tandfonline.com Understanding the energetics of these conformers and predicting the most stable stereoisomers are crucial for rationalizing the compound's reactivity and potential interactions.
In analogous steroidal spirolactones, for instance, configurational and conformational analyses have been carried out using a combination of 2D NMR spectroscopy and computational modeling. rsc.org These studies have revealed that for spirolactones attached to a six-membered ring, the ring often adopts a chair conformation. The thermodynamically more stable isomer is typically the one where the oxygen atom of the lactone ring is in an axial position relative to the chair, minimizing steric strain. rsc.org This preference for an axial disposition of the spiro-oxygen is a common feature in related systems.
The presence of the spiro center and potentially other chiral centers makes the stereochemical assignment for such molecules a significant challenge. mdpi.com Computational models are invaluable in these cases, as they can be used to rationalize the stereochemical outcomes of synthetic reactions by calculating the energies of various transition states. nih.gov For example, DFT calculations can reveal that steric interactions in transition states are the determining factor for the observed selectivity in the formation of spiro[4.5]decane derivatives. smolecule.com
For this compound, several conformers can be envisioned, primarily arising from the puckering of the cyclohexane (B81311) ring (chair, boat, twist-boat) and the cyclopentenone ring (envelope, twist). DFT calculations would typically be used to optimize the geometry of each possible conformer and calculate its relative energy. The results of such an analysis would allow for the construction of a conformational energy profile, identifying the global minimum energy structure.
Below is a representative data table illustrating the kind of results that would be obtained from a DFT study on the conformational energetics of the two most likely chair conformers of this compound. Please note that this table is illustrative, as specific experimental or computational studies on this exact molecule are not available in the cited literature. The conformers differ in the axial or equatorial orientation of the spiro-oxygen with respect to the cyclohexane ring.
Table 1: Theoretical Conformational Analysis of this compound Chair Conformers This table presents hypothetical data based on principles from related spirocyclic systems to illustrate the output of computational studies.
| Conformer | Spiro-Oxygen Orientation | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |
| A | Axial | 0.00 | 85 |
| B | Equatorial | 1.15 | 15 |
Data is for illustrative purposes and based on general principles of conformational analysis for similar spirolactone systems. rsc.org
In this hypothetical analysis, Conformer A, with the spiro-oxygen in the axial position, is predicted to be the global minimum and thus the major conformer at room temperature. Conformer B, with the equatorial oxygen, is higher in energy, likely due to increased steric or torsional strain, and would therefore be present in a smaller population. Such computational insights are fundamental for predicting the compound's behavior in chemical reactions and biological systems.
Derivatization and Structural Modification Strategies for 7 Oxaspiro 4.5 Dec 3 En 2 One Skeletons
Functional Group Transformations of Reactive Spirolactone Moieties
The inherent reactivity of the spirolactone moiety within the 7-oxaspiro[4.5]dec-3-en-2-one skeleton allows for a variety of functional group transformations. The lactone ring, an ester within a cycle, is susceptible to nucleophilic attack, leading to ring-opening reactions. For instance, treatment with amines can open the lactone to form amides, a reaction leveraged in the synthesis of functionalized malamides from spirocyclic β-lactone-oxindoles. mdpi.com
Furthermore, the double bond in the en-one system is a key site for modifications. Epoxidation of this double bond can introduce an epoxide ring, which can then be opened under various conditions to yield diols or other functionalized derivatives. researchgate.net For example, the epoxidation of ethyl 3-(6-hydroxycyclohex-1-en-1-yl)propanoate leads to a syn epoxide, which can be further transformed into triol derivatives or a different spiro lactone. researchgate.net Additionally, the exocyclic double bond in related α-methylene-γ-butyrolactone spirocyclic systems can undergo face-selective reduction. nih.gov
The carbonyl group of the lactone can also be a site for transformations. Reduction reactions can convert the ketone to an alcohol, altering the electronic and steric properties of the molecule. These transformations highlight the spirolactone's role as a versatile intermediate for creating a diverse array of molecular architectures.
Synthesis of Spirocyclic Tetronic Acid Derivatives
A significant application of the this compound framework is in the synthesis of spirocyclic tetronic acid derivatives. These compounds are a class of 4-hydroxy-2(5H)-furanones and are known for their biological activities. A common synthetic route involves the reaction of hydroxycarboxylic acid esters with aryl acetic acid esters in the presence of a base. google.com
For example, 3-(2,4-dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one, a key intermediate for the pesticide Spirodiclofen, serves as a starting point for synthesizing a variety of spirocyclic tetronic acid derivatives. sioc-journal.cnsioc-journal.cnnih.gov The synthesis can involve a base-promoted Dieckmann cyclization of an acylated hydroxy lactone intermediate. csic.es These derivatives have shown significant insecticidal and acaricidal properties, with some exhibiting greater efficacy than the parent compound. sioc-journal.cnsioc-journal.cn
The general method for producing these derivatives involves reacting esters of the general formula (I) with hydroxycarboxylic acid esters and aryl acetic acid esters in the presence of a base, with optional diluting agents and additives. The resulting spirocyclic tetronic acid can be isolated as a salt, a free acid after acidification, or as an O-acylated derivative by adding an acylating agent. google.com
Development of Hybrid Spirocyclic Scaffolds
The this compound skeleton is an excellent building block for creating hybrid molecules that combine its unique spirocyclic core with other pharmacologically or materially important moieties. taylorandfrancis.com This strategy aims to develop compounds with novel or enhanced properties by integrating different functional scaffolds.
One approach involves fusing the spirocyclic system with other heterocyclic rings. For instance, spirooxindolo-pyrrolidine, pyrrolizine, and pyrrolothiazole hybrid compounds have been synthesized through multicomponent reactions. researchgate.net Another strategy is to attach other molecular fragments to the spiro core via flexible or rigid linkers. The synthesis of furan-3(2H)-imine derivatives from α,β-unsaturated ketones and anilines demonstrates the creation of a hybrid scaffold containing both a furanone and an imine moiety. royalsocietypublishing.org
The development of these hybrid structures is driven by the potential for synergistic effects between the different components, leading to applications in drug discovery and materials science. taylorandfrancis.com For example, spiro compounds are utilized in designing materials with specific optical and electronic properties for applications in organic electronics.
Impact of Structural Rigidification on Molecular Properties for Derivatization
Structural rigidification is a key strategy in medicinal chemistry and materials science to enhance the properties of a molecule. The spiro junction in this compound inherently imparts a degree of rigidity to the molecular structure. mdpi.com This rigidity can have a profound impact on the binding affinity of a molecule to its target and its photophysical properties.
Increasing the rigidity of a molecule can reduce the number of possible conformations, which can lead to a more favorable entropic contribution to binding. In the context of drug design, rigidification of the α-methylene-γ-butyrolactone moiety in spirocyclic systems has been shown to be a critical feature for biological activity. nih.gov For example, the rigidified spirocyclic analogue 19 was identified as a potent inhibitor of TNFα-induced IKKβ-mediated NF-κB activation, with its rigid structure contributing to increased activity compared to more flexible acyclic analogues. nih.gov
In materials science, the rigid, three-dimensional structure of spiro compounds is advantageous for creating materials with high thermal and morphological stability, which is crucial for applications in organic electronics like OLEDs. rsc.org The spiro linkage helps to maintain the orthogonal arrangement of two molecular fragments, which can be beneficial for charge transport and emission properties. rsc.orgacs.org
Design of Spirocyclic Compounds for Specific Material Applications (e.g., Optoelectronics)
The unique three-dimensional architecture and inherent rigidity of spiro compounds, including derivatives of this compound, make them highly attractive for applications in materials science, particularly in optoelectronics. rsc.org The spiro concept, which involves connecting two π-systems through a common sp³-hybridized atom, allows for the creation of materials with improved morphological stability while retaining desirable electronic properties. acs.org
Spiro compounds are extensively used as organic semiconductors in devices such as organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net The spirobifluorene (SBF) scaffold, for example, is a central molecular structure in organic electronics and is a key component of the widely used hole-transporting material, Spiro-OMeTAD. rsc.org The spiro architecture is particularly effective in designing host materials for phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs, where it helps to spatially separate electron-rich and electron-poor fragments. rsc.org
The derivatization of the this compound skeleton allows for the fine-tuning of the electronic and photophysical properties of the resulting spiro compounds. By introducing different substituents or fusing the spiro core with other aromatic systems, it is possible to tailor the absorption and emission wavelengths, as well as the charge transport characteristics, to meet the specific requirements of various optoelectronic devices. mdpi.comacs.org
Spirocyclic Lactones in Natural Product Chemistry: Structural Elucidation and Biosynthetic Hypotheses
Isolation and Structural Characterization of Natural Spirolactones
The spirocyclic lactone motif is a recurring structural feature in a multitude of natural products, imbuing them with unique three-dimensional architectures and significant biological activities. nih.gov The isolation and structural elucidation of these compounds from various natural sources have been pivotal in understanding their chemical diversity and potential as lead compounds in drug discovery.
Occurrence of Spiropropyllactones, Spirobutyrolactones, and Spirovalerolactones
Chiral spirolactones are broadly categorized based on the size of the lactone ring fused at the spirocenter. These include spiropropyllactones (three-membered ring), spirobutyrolactones (four-membered ring), and spirovalerolactones (five-membered ring). bohrium.comresearchgate.net These structural motifs are core to numerous natural products and bioactive molecules, attracting considerable attention from organic and medicinal chemists. bohrium.comresearchgate.net The specific arrangement and substituents on the fully substituted spirocyclic stereocenter are crucial for their biological properties, including specificity for ligand-protein binding, bioavailability, and metabolic stability. researchgate.net Spirobutyrolactones and spirobutenolides, in particular, are widespread structural motifs found in various natural products with a broad array of biological activities. dntb.gov.uaresearchgate.net
Examples of Natural Spirolactones with Specific Ring Systems (e.g., [4.4.0], [4.5.0] motifs)
The structural diversity of spirolactones is further exemplified by the different ring systems that can be joined at the spiro center.
[4.4.0] Spirocyclic Lactones: This system is prevalent among natural products. nih.gov A notable example is longianone, a structurally simple spirocyclic lactone isolated from the higher fungus Xylaria longiana. nih.gov Other examples include hyperolactones A and C from the plant Hypericum chainens, which have demonstrated antiviral activity. nih.gov Biyouyanagin, another natural product in this class, had its absolute configuration revised through a photochemical synthesis approach. nih.gov (+)-Crassalactone D, a styryl-lactone with cytotoxic properties, was isolated from the leaves of the Polyalthia crassa plant. nih.gov
[4.5.0] Spirocyclic Lactones: The [4.5.0] spirocyclic lactone motif is also found in a range of bioactive natural products. nih.gov A prominent example is the abyssomicin family (abyssomicins B, C, and D), isolated from Actinobacteria, which are known inhibitors of p-aminobenzoate biosynthesis. nih.gov
Biosynthetic Pathways of Spirocyclic Natural Products
The intricate spirocyclic frameworks of natural products are assembled through elegant and highly specific enzymatic reactions. Understanding these biosynthetic pathways provides insights into the generation of molecular complexity in nature and offers opportunities for biocatalytic applications.
The biosynthesis of the fungal meroterpenoid austinol, which features a distinctive spiro-lactone ring system, has been a subject of detailed investigation. bohrium.com The conversion of the tetracyclic intermediate protoaustinoid A to the spiro-lactone preaustinoid A3 is a crucial step. bohrium.com This transformation is catalyzed by a multifunctional non-heme iron-dependent dioxygenase, AusE, in conjunction with two flavin monooxygenases, AusB (a 5'-hydroxylase) and AusC (a Baeyer-Villiger monooxygenase). bohrium.com AusE is remarkable for catalyzing iterative oxidation steps, including the oxidative spiro-ring-forming reaction, to construct the austinol scaffold. bohrium.com
Similarly, the biosynthesis of the antifungal drug griseofulvin (B1672149) involves a critical spirocycle formation step. nih.gov A cytochrome P450 enzyme, GsfF, is responsible for the oxidative coupling of the benzophenone (B1666685) precursor, griseophenone (B13407120) B, to form the spirocyclic grisan structure. nih.gov This dearomatizes one of the rings and creates the characteristic cyclohexadienone of the grisan scaffold. nih.gov
The formation of the spiro-ring in spirotryprostatins, a class of non-ribosomal peptides from Aspergillus fumigatus, has also been a topic of interest due to their potential applications in cancer treatment. nih.gov The biosynthesis of fungal polyketides often involves complex enzymatic cascades to generate the final spirocyclic structures. nih.gov
Chemoenzymatic Approaches to Natural Product Synthesis
Chemoenzymatic synthesis combines the selectivity and efficiency of enzymatic reactions with the versatility of traditional organic synthesis, providing powerful strategies for the construction of complex molecules like spirolactones. nih.govmdpi.com
A fully biocatalytic method has been developed for the rearrangement of furans into spirolactones. acs.org This multi-enzymatic cascade employs a chloroperoxidase, an oxidase, and an alcohol dehydrogenase to convert hydroxy-functionalized furans into optically pure spirocyclic lactone building blocks. acs.org This approach was successfully applied in the total synthesis of the bioactive natural products (+)-crassalactone D and lanceolactone A. acs.org
The synthesis of spongiane diterpenoids, such as (+)-isoagatholactone and (+)-spongian-16-one, has been achieved through a chemoenzymatic route featuring a biocatalytic polyene cyclization as the key step. rsc.org The stereoselective cyclization of geranylgeraniol (B1671449) is catalyzed by squalene-hopene cyclase (SHC), showcasing the utility of this enzyme in complex terpenoid synthesis. rsc.org
Thioesterase (TE) domains from nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) assembly lines are another important tool in the chemoenzymatic synthesis of macrocyclic compounds. beilstein-journals.org These enzymes catalyze the late-stage macrocyclization and have been employed in the synthesis of various natural products and their analogs. beilstein-journals.org For instance, the chemoenzymatic synthesis of type B streptogramin variants, which are depsipeptide antibiotics, utilized a thioesterase from the pristinamycin (B1678112) I NRPS to catalyze the macrolactonization of a linear peptide precursor. beilstein-journals.org
Analogs of Natural Products Containing Spirolactone Motifs
The synthesis of analogs of natural products containing spirolactone motifs is a crucial strategy in medicinal chemistry to explore structure-activity relationships, improve potency, and enhance pharmacokinetic properties.
A notable example is the development of a novel C,D-spirolactone analog of the potent anticancer drug paclitaxel. rsc.org This analog, which lacks the characteristic oxetane (B1205548) D-ring of paclitaxel, was found to stabilize microtubules, albeit with lower activity than the parent compound. rsc.org Interestingly, its cytotoxic effect was attributed to a different mechanism of action involving mTOR inhibition-dependent autophagy, rather than the apoptosis induced by paclitaxel. rsc.org
In the realm of kappa opioid receptor agonists, a spirobutyrolactone derivative of salvinorin A has been synthesized. nih.gov This analog, where the acetoxy group on the A-ring is replaced by a spirobutyrolactone, was prepared in a single step from salvinorin B and exhibited similar potency and selectivity to salvinorin A. nih.gov This bioisosteric replacement also resulted in a metabolically resistant derivative. nih.gov
Furthermore, various synthetic derivatives of spirolactone-type diterpenoids have been developed. mdpi.com Starting from the natural product oridonin, a spirolactone-type core structure can be generated through oxidation. mdpi.com This core can then be further derivatized to produce a library of analogs with potentially enhanced antiproliferative activities against various cancer cell lines. mdpi.com
Future Research Directions and Unaddressed Challenges in 7 Oxaspiro 4.5 Dec 3 En 2 One Research
Development of Novel Asymmetric Synthetic Methodologies
The enantioselective synthesis of spirolactones is a critical, yet underdeveloped, area of research. nih.gov Future efforts must focus on creating new catalytic asymmetric methods to control the formation of the spirocyclic core. The development of chiral catalysts, including organocatalysts and transition metal complexes, is paramount for achieving high enantioselectivity. rsc.orgsioc-journal.cn For instance, strategies involving chiral phosphoric acids have been explored for related structures, suggesting a potential avenue for investigation. scite.aibeilstein-journals.org
A significant challenge lies in the limited number of methods for the catalytic enantioselective synthesis of α-spirocyclic lactones. nih.govacs.org Nickel-catalyzed intramolecular C-acylation of lactone enolates has emerged as a promising strategy, providing access to chiral spirocyclic products. acs.orgresearchgate.net However, this method's effectiveness varies with the size of the ring being formed, indicating that mechanistic understanding is still incomplete and further optimization is needed. acs.orgresearchgate.net Future research should aim to expand the toolkit for enantioselective spirocyclization to produce chiral, pharmaceutically relevant compounds like derivatives of 7-Oxaspiro[4.5]dec-3-en-2-one. acs.orgresearchgate.net
Table 1: Asymmetric Synthesis Approaches for Spirocycles
| Catalytic System | Reaction Type | Key Features | Relevant Findings |
|---|---|---|---|
| Chiral Phosphoric Acid | Domino Asymmetric Electrophilic Halocyclization | A single catalyst controls two independent stereodetermining steps. | Constructs spiroketal lactones with both axial and central chirality with high enantioselectivity. acs.org |
| Nickel-Mandyphos Complex | Intramolecular C-Acylation | Enantioselective α-spirocyclization of lactones. | Effective for 5-, 6-, and 7-membered ring formation, with enantioselectivity dependent on ring size. acs.orgresearchgate.net |
Elucidation of Complex Reaction Mechanisms and Origins of Stereoselectivity
A deep understanding of the reaction mechanisms governing the formation of this compound is essential for optimizing existing synthetic routes and designing new ones. For many spirocyclization reactions, it is unclear how the reaction proceeds and what triggers the synergistic effects of catalytic systems. nih.gov The stereoselectivity of these reactions is often controlled by subtle energetic balances in the transition state. researchgate.net
Future work should combine experimental studies with computational modeling to map out the energy profiles of these reactions. This dual approach can clarify the roles of catalysts and additives, explain the absence or presence of kinetic isotope effects, and rationalize observed regioselectivity and diastereoselectivity. diva-portal.org For example, understanding the transition state and reaction intermediates is key to explaining the origin of stereoselectivity in processes like oxidative dearomatizing spirolactonization. acs.org Unraveling these mechanistic details will enable the rational design of more efficient and selective syntheses.
Exploration of New Chemical Transformations and Rearrangements
The reactivity of the this compound scaffold is largely unexplored. Research is needed to investigate its behavior in various chemical transformations, such as reductions, oxidations, and ring-expansion or ring-opening reactions. researchgate.net For instance, computational studies on the rearrangement of the related 1-oxaspiro[4.5]deca-6,9-dien-8-ylium ion have shown that a 1,2-shift of a carbon atom is favored over an oxygen shift, suggesting potential pathways for skeletal diversification. rsc.org
Developing new reactions, such as tandem processes that build complexity in a single step, is a promising direction. nih.gov The discovery of novel rearrangements could provide access to unique and structurally diverse molecules that are otherwise difficult to synthesize. Investigating the reactivity of the enone and lactone functionalities within the spirocycle could lead to valuable synthetic intermediates.
Design and Synthesis of Advanced Spirocyclic Architectures
The this compound core serves as a building block for more complex molecular structures. nih.gov A key challenge is the development of synthetic strategies that allow for the construction of advanced spirocyclic architectures, which are valuable in drug discovery for exploring new chemical space. diva-portal.orgresearchgate.net Diversity-oriented synthesis approaches can be employed to create libraries of spiro compounds based on the core structure. researchgate.net
Future research should focus on developing modular syntheses that enable the facile construction of diverse spirocyclic ethers and lactones from simple starting materials. nyu.edu This includes creating tandem reactions that form multiple rings in one pot or developing methods to fuse additional rings onto the existing spirocyclic framework. The synthesis of complex natural products containing spiroketal or spirolactone moieties remains a significant driver for the development of new synthetic methods. researchgate.net
Computational and Theoretical Insights for Rational Design
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating spirocyclization reactions. figshare.com Theoretical calculations can provide deep insights into reaction mechanisms, predict the stability of intermediates and transition states, and explain the origins of chemo- and stereoselectivity. nih.govuniovi.es For example, DFT studies have been used to understand the synergistic effects of dual catalytic systems in dearomative spirocyclization and to rationalize the diastereoselectivity in palladium-catalyzed Mizoroki-Heck reactions. diva-portal.orgnih.gov
Future research should continue to leverage computational methods for the rational design of new catalysts and substrates. whiterose.ac.uk Modeling the equilibrium between the fluorescent zwitterionic form and the non-fluorescent spirolactone form in related dye molecules has provided insights into their properties, a strategy that could be adapted to understand the reactivity and potential applications of this compound. biorxiv.orgnih.gov Combining theoretical calculations with experimental validation will be crucial for accelerating the discovery of new synthetic methods and functional molecules. figshare.com
Table 2: Applications of Computational Chemistry in Spirocycle Research
| Computational Method | Area of Investigation | Key Insights | Reference |
|---|---|---|---|
| DFT | Reaction Mechanism | Elucidated the synergistic effect of Brønsted acid and hydrogen-bonding catalysis in dearomative spirocyclization. | nih.gov |
| DFT | Stereoselectivity | Investigated the mechanism and high diastereoselectivity of Pd-catalyzed spiroindoline formation. | diva-portal.org |
| DFT, Ab initio MO | Rearrangement Pathways | Showed that carbon migration is favored over oxygen migration in the rearrangement of the 1-oxaspiro[4.5]deca-6,9-dien-8-ylium ion. | rsc.org |
Expanding the Scope of Spirolactone α-Spirocyclization
The intramolecular α-spirocyclization of lactones is a direct method for creating the spiro-lactone core, but its scope is currently limited. acs.orgresearchgate.net Recent advances using nickel catalysis have shown promise for forging 5-, 6-, and 7-membered rings, but challenges remain. nih.govacs.orgresearchgate.net One significant issue is the competition from base-promoted background reactions that can erode enantioselectivity. nih.gov
A major unaddressed challenge is to expand the substrate scope of these reactions to include a wider variety of functional groups and substitution patterns. acs.org For instance, while some aryl halides are tolerated, substrates with certain embedded olefins can result in low conversion and yield. acs.orgresearchgate.net Future work must focus on developing more robust catalytic systems that can overcome these limitations. A deeper mechanistic investigation, potentially using computational tools, could help tailor catalysts to improve enantioselectivity across a broader range of enolate nucleophiles and ring sizes. acs.org
Sustainable and Green Chemistry Approaches to Spirolactone Synthesis
Traditional methods for synthesizing spirolactones often rely on stoichiometric oxidants, transition metal catalysts, and non-environmentally friendly solvents, posing considerable challenges. rsc.orgrsc.org A key future direction is the development of sustainable and green synthetic routes. researchgate.net
Electrochemical methods represent a promising, environmentally benign alternative. rsc.orgrsc.org Using simple electrons as the oxidant avoids the need for stoichiometric metallic oxidants and allows the use of green solvents like acetone (B3395972) and water at room temperature. rsc.orgresearchgate.net These electrochemical approaches have been shown to be scalable using continuous flow technology, improving productivity. rsc.org Further research should focus on expanding the scope of these electrochemical methods, for example, to enable asymmetric variants and to apply them to a wider range of substrates, including electron-deficient phenols which are challenging for other oxidative methods. rsc.org Biocatalytic routes, such as the multienzymatic rearrangement of furans to form spirolactones, also represent a highly sustainable strategy that leverages renewable starting materials. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
